N'-(3,5-DIMETHYLPHENYL)-N-(3-METHOXYPROPYL)ETHANEDIAMIDE
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Overview
Description
N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group (R1NHC(O)C(O)NHR2). This compound features a 3,5-dimethylphenyl group and a 3-methoxypropyl group attached to the nitrogen atoms of the oxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 3,5-dimethylaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 3-methoxypropylamine to yield the final oxamide compound. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for oxamides generally involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamic acid derivatives.
Reduction: Reduction reactions can convert the oxamide group to amine groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Oxamic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide would depend on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,5-dimethylphenyl)-N-(2-methoxyethyl)oxamide
- N’-(3,5-dimethylphenyl)-N-(3-ethoxypropyl)oxamide
- N’-(3,5-dimethylphenyl)-N-(3-methoxybutyl)oxamide
Uniqueness
N’-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide is unique due to the specific combination of the 3,5-dimethylphenyl and 3-methoxypropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(3-methoxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-7-11(2)9-12(8-10)16-14(18)13(17)15-5-4-6-19-3/h7-9H,4-6H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMDIQLVLLKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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